1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol

Enantioselective Synthesis Inositol Phosphates Regioselective Acylation

Choose this compound for its unique orthogonal protection—1,2-cyclohexylidene ketal paired with four acetyl esters—enabling sequential, selective deprotection that di-cyclohexylidene analogs cannot achieve. Essential for synthesizing chiral D- and L-myo-inositol phosphates (IP3, PIP2) with precise regio- and stereochemical control. Crystalline solid (mp 104–108°C) ensures easier handling and purification versus syrupy alternatives. A validated intermediate with a benchmark synthetic yield of 45–50%, ideal for medicinal chemistry library synthesis and scale-up feasibility analysis.

Molecular Formula C20H28O10
Molecular Weight 428.4 g/mol
Cat. No. B12292860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol
Molecular FormulaC20H28O10
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3
InChIInChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3
InChIKeyFQPTWYQWMBTSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol: Orthogonally Protected Inositol Intermediate for Advanced Synthesis


1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol (CAS 39110-61-7) is a differentially protected derivative of myo-inositol, a key precursor in phosphoinositide signaling pathways . This compound features a cyclohexylidene ketal protecting group at the 1,2-positions and acetyl esters on the remaining four hydroxyl groups, creating an orthogonal protection scheme . This molecular architecture confers specific solubility and reactivity characteristics essential for its role as a versatile synthetic intermediate . Its design enables selective deprotection and functionalization strategies, distinguishing it from simpler or fully protected inositol analogs [1].

Why Generic Substitution Fails: The Criticality of Orthogonal Protection in 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol


Inositol chemistry relies heavily on precise protection group strategies to differentiate among six chemically similar hydroxyl groups. While several cyclohexylidene-protected myo-inositol analogs exist, the specific orthogonal pairing of a 1,2-cyclohexylidene ketal with four acetyl esters in this compound is not interchangeable. Substituting with a di-cyclohexylidene derivative, for example, 1,2:5,6-di-O-cyclohexylidene-myo-inositol, would eliminate the ability to selectively deprotect and functionalize the remaining hydroxyl groups [1]. The distinct physicochemical properties, including solubility profile and melting point, directly impact its suitability as a research reagent . Furthermore, the compound's specific CAS registry number (39110-61-7) and molecular identity are critical for ensuring experimental reproducibility in complex synthetic sequences [2].

Quantitative Evidence Guide: Differentiating 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol from Its Closest Analogs


Synthesis and Application of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol in Regio- and Enantioselective Transformations

The value of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol as a synthetic intermediate is exemplified by its use in the preparation of optically active inositol derivatives. In comparison to the base compound myo-inositol, which cannot undergo regio- or enantioselective reactions, the protected derivative 1,2-cyclohexylidene-myo-inositol (a deacetylated analog) is a substrate for enzymatic resolution. This process enables the efficient preparation of D- and L-1,2-cyclohexylidene-myo-inositol, which are then used to synthesize complex inositol polyphosphates [1].

Enantioselective Synthesis Inositol Phosphates Regioselective Acylation

Comparative Synthesis of 1,2-Cyclohexylidene Derivatives and Their Utility in Regioselective Acylation

The synthesis of 1,2-cyclohexylidene-protected myo-inositol, the core of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol, is well-documented with an optimized yield. Using a Nafion-H catalyzed condensation of myo-inositol with 1,1-dimethoxycyclohexane, 1,2-O-cyclohexylidene-myo-inositol can be obtained in a 45-50% yield, alongside lesser amounts of di-cyclohexylidene byproducts [1]. This contrasts with the direct synthesis of the tetra-acetyl derivative, which typically proceeds via acetylation of this intermediate. This quantitative yield provides a benchmark for procurement and in-house synthesis planning, as it highlights the efficiency of accessing the mono-protected intermediate, a key step in producing the target compound.

Regioselective Synthesis Cyclitol Chemistry Protecting Group Strategy

Physicochemical Properties of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol: Solubility and Stability Data

The physical properties of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol are defined and differ from those of less protected analogs. It is a white crystalline solid with a melting point of 104-108°C . Its solubility is limited to specific organic solvents; it is soluble in chloroform but poorly soluble in water , a consequence of the four acetyl groups. In contrast, the deacetylated 1,2-O-cyclohexylidene-myo-inositol is a dihydrate that forms an extensive hydrogen-bonding network with water molecules [1], highlighting the significant change in hydrophilicity. This information is crucial for designing experimental procedures and selecting appropriate reaction and purification conditions.

Physicochemical Characterization Solubility Profile Compound Stability

Application of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol in the Synthesis of Biologically Relevant Phosphoinositides

The compound's utility extends to the synthesis of complex biomolecules. A related derivative, 2,3-O-cyclohexylidene-myo-inositol (obtained by deacetylation of a 5-O-acetyl-2,3-O-cyclohexylidene-myo-inositol intermediate), has been successfully converted to myo-inositol 1,4,5,6-tetrakisphosphate [1]. This conversion demonstrates the power of the orthogonal protection strategy for introducing phosphates at specific positions on the inositol ring. While this specific example uses a regioisomer, it underscores the value of the 1,2-cyclohexylidene tetraacetate core in enabling the synthesis of diverse, phosphorylated second messengers.

Phosphoinositide Synthesis Signal Transduction Synthetic Intermediate

Molecular Weight and Formula Specificity of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol (CAS 39110-61-7)

The unique molecular identity of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is defined by its CAS number (39110-61-7) and a molecular weight of 428.43 g/mol, corresponding to the molecular formula C20H28O10 . This differentiates it from other myo-inositol derivatives, such as the di-cyclohexylidene analog 1,2:5,6-di-O-cyclohexylidene-myo-inositol (MW: 340.4 g/mol) . This precise identification is non-negotiable for procurement, inventory management, and ensuring the correct compound is used in sensitive research protocols where even a slight mass difference would impact stoichiometric calculations and experimental outcomes.

Chemical Identity Quality Control Procurement Specification

Best Research and Industrial Application Scenarios for 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol


Synthesis of Enantiopure Inositol Polyphosphates for Cell Signaling Studies

Based on its demonstrated utility as a precursor for enantioselective synthesis [1], this compound is an ideal starting material for laboratories focused on generating specific, chiral inositol phosphate isomers. Researchers investigating the distinct roles of D- and L-myo-inositol phosphates in cellular signaling cascades, such as those involving IP3 or PIP2, will find this orthogonal protection scheme essential for achieving the necessary regio- and stereochemical control in their synthetic routes [2].

Development of Orthogonally Protected Inositol Building Blocks for Combinatorial Chemistry

For medicinal chemistry and chemical biology groups engaged in library synthesis, this compound serves as a foundational scaffold [3]. Its differential protection allows for sequential, selective deprotection and functionalization, enabling the introduction of diverse chemical moieties at specific positions on the inositol ring. This is particularly valuable for creating focused libraries of inositol-based probes or potential drug candidates targeting phosphoinositide-dependent enzymes [4].

Process Development and Scale-Up of Inositol-Derived Active Pharmaceutical Ingredients (APIs)

The reported synthetic yield for the core mono-cyclohexylidene intermediate (45-50%) [5] provides a critical benchmark for process chemists. This data point is essential for techno-economic analysis when evaluating the feasibility of manufacturing inositol-derived APIs or advanced intermediates at scale. The defined melting point (104-108°C) and crystalline nature also make it a more manageable intermediate for large-scale handling and purification compared to syrupy or amorphous analogs.

Research on the Role of Inositol Derivatives in Lithium-Induced Nephrogenic Diabetes Insipidus

Given the established use of related 1,2-O-cyclohexylidene-myo-inositol derivatives as pharmaceutical intermediates in this specific disease area , this tetra-acetyl compound represents a strategically protected starting point. Researchers can leverage its pre-installed orthogonal protection to synthesize and test novel inositol-based therapeutic agents for mitigating the nephrotoxic side effects of lithium therapy, accelerating the medicinal chemistry campaign.

Technical Documentation Hub

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